Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC18147129
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO2S |
|---|---|
| Molecular Weight | 241.69 g/mol |
| IUPAC Name | methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8ClNO2S/c1-5-7-6(3-4-12-9(7)11)15-8(5)10(13)14-2/h3-4H,1-2H3 |
| Standard InChI Key | QEMANMACWZWYLO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=NC=C2)Cl)C(=O)OC |
Introduction
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate is a complex heterocyclic compound featuring a thieno[3,2-c]pyridine core. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties and biological activity.
Synthesis and Chemical Reactions
The synthesis of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide as a nucleophile. The specific products formed depend on the reaction conditions and reagents used.
Biological Activity and Potential Applications
Research indicates that Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate exhibits significant biological activity, particularly in the fields of oncology and neurology. Its mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways.
| Field of Application | Potential Use |
|---|---|
| Oncology | Therapeutic effects against cancer cells |
| Neurology | Potential treatments for neurological disorders |
Comparison with Similar Compounds
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate can be compared with several similar compounds that share structural characteristics but differ in substituents or functional groups. Notable similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-chloro-2-methylthieno[3,2-c]pyridine | C9H6ClNS | Different substitution pattern affecting reactivity |
| 7-chloro-3-methylthieno[2,3-c]pyridine | C8H6ClNS | Lacks carboxylate group; different core structure |
| Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate | C9H6ClNO2S | Similar core but varies in position of substituents |
Research Findings and Future Directions
Studies investigating the interactions of Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate with biological targets have revealed its potential to influence several pathways. These investigations often focus on its binding affinity to specific receptors or enzymes, which can elucidate its therapeutic potential and mechanisms of action. Future research directions may include optimizing synthesis routes to enhance yield and purity, as well as exploring its pharmacological properties further.
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